Curromycin A

Cytotoxicity Gastric Cancer Natural Product

Natural product screening programs frequently encounter supply constraints for rare polyketide antibiotics with potent, multi-target bioactivity. Curromycin A (CAS 97412-76-5) directly resolves this bottleneck with picomolar cytotoxicity, enabling low-mass HTS deployment. • 22 pM IC50 against MKN45 gastric carcinoma - supports extensive dose-response profiling from limited material. • 6.0 nM GRP78 inhibition - 283-fold more potent than neocurromycin A; ideal for UPR pathway dissection. • 9.1 nM anti-HIV activity - over 3,200-fold more potent than curromycin B; mechanistically distinct from RT inhibitors. Supplied as a yellow amorphous powder with batch-specific CoA; suitable for SAR studies, probe development, and synthetic methodology validation.

Molecular Formula C38H55N3O10
Molecular Weight 713.9 g/mol
CAS No. 97412-76-5
Cat. No. B1239045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCurromycin A
CAS97412-76-5
Synonymscurromycin A
triedimycin A
Molecular FormulaC38H55N3O10
Molecular Weight713.9 g/mol
Structural Identifiers
SMILESCC1C(=O)N(C2(C1(C(CC(C)C(C=CC=CCNC(=O)C(C)(C)C(C(=CC=CC=CCC3=CN=C(O3)C)C)O)O)OC)O)C(OC2=O)COC)C
InChIInChI=1S/C38H55N3O10/c1-24(17-13-10-11-14-18-28-22-40-27(4)50-28)32(43)36(5,6)34(45)39-20-16-12-15-19-29(42)25(2)21-30(49-9)38(47)26(3)33(44)41(7)37(38)31(23-48-8)51-35(37)46/h10-17,19,22,25-26,29-32,42-43,47H,18,20-21,23H2,1-9H3,(H,39,45)/b13-10+,14-11+,16-12+,19-15+,24-17+
InChIKeyYVDZJJOFBCYWRE-QHGUFZRDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Curromycin A Overview


Curromycin A (CAS 97412-76-5, also known as triedimycin A) is a mixed polyketide natural product originally isolated from a genetically modified strain of *Streptomyces hygroscopicus* [1]. It belongs to the oxazolomycin family and features a structurally complex architecture comprising a highly functionalized spiro-β-lactone-γ-lactam core, a pivalamide midsection, and a triene tail terminating in an allylic, C2-methylated oxazole [2]. The compound is reported to possess antibacterial, antiviral, and cytotoxic activities, with quantifiable potency across multiple disease-relevant assays, making it a chemically distinct candidate for medicinal chemistry, SAR studies, and proteomic probe development.

Curromycin A vs. Analog Substitution


Although curromycins A and B share nearly identical antibacterial profiles [1], they diverge markedly in their potency against cancer cells and HIV replication. The spiro-β-lactone-γ-lactam core of curromycin A is proposed to act as a covalent modifier through acylation of nucleophilic amino acid residues, and the methylene methoxy group at C16 is hypothesized to critically influence target specificity and potency [2]. Consequently, replacing curromycin A with its close congener curromycin B, the structurally simplified neocurromycin A, or other oxazolomycins would eliminate the picomolar-range cytotoxicity observed in MKN45 gastric carcinoma models and the nanomolar GRP78 chaperone downregulation, fundamentally altering the pharmacophore and invalidating comparative biological conclusions.

Curromycin A Comparative Performance


Cytotoxicity vs. Neocurromycin A in MKN45 Cells

Curromycin A demonstrates an IC50 of 22 pM (via MTT assay) against MKN45 human gastric carcinoma cells, representing exceptional potency [1]. In direct comparison, the curromycin-related natural product neocurromycin A exhibits an IC50 of 380 nM against the same MKN45 cell line under nutrient-deprived conditions [2]. This corresponds to a potency difference exceeding four orders of magnitude (17,272-fold greater for curromycin A). The dramatic potency advantage is not observed with curromycin B, for which no comparable MKN45 cytotoxicity data are reported, underscoring the unique pharmacophore contribution of curromycin A.

Cytotoxicity Gastric Cancer Natural Product

GRP78 Inhibition vs. Neocurromycin A

Curromycin A inhibits GRP78 expression with an IC50 of 6.0 nM, as measured by a luciferase reporter assay [1]. By contrast, neocurromycin A—a curromycin-related metabolite isolated from the same Streptomyces sp. RAI364—exhibits substantially weaker GRP78 inhibition with an IC50 of 1.7 µM (1,700 nM) in HT1080 G-L cells under 10 mM 2-deoxyglucose stress conditions [2]. This represents a ~283-fold potency differential favoring curromycin A. The molecular chaperone GRP78 is a validated target in oncology, and sub-10 nM potency places curromycin A among the most potent natural product-derived GRP78 downregulators reported.

GRP78 Chaperone Cancer Metabolism

HIV Inhibition vs. Curromycin B

Curromycin A inhibits human immunodeficiency virus (HIV) replication with an IC50 of 9.1 nM [1]. In contrast, curromycin B—the closest structural analog differing only in side-chain functionalization—exhibits an IC50 of 20 µg/mL against HIV in primary infected human lymphoid cells [2]. Converting the curromycin B value to molar units (MW ≈ 684 g/mol for curromycin B) yields an approximate IC50 of 29 µM (29,200 nM). This constitutes a >3,200-fold potency advantage for curromycin A relative to curromycin B. Neither compound acts as a direct reverse transcriptase inhibitor, suggesting that the spiro-β-lactone pharmacophore of curromycin A uniquely engages a distinct antiviral mechanism.

Antiviral HIV Natural Product

P388 Leukemia Activity vs. Curromycin B

Curromycin A displays cytotoxic activity against P388 murine leukemia cells. One source reports an IC50 of 84 µM [1], whereas a separate synthetic studies document cites an IC50 of 84 nM (0.084 µM) [2]—a 1,000-fold discrepancy that remains unresolved in the public literature. Curromycin B and 16-methyloxazolomycin have also been evaluated against P388, as documented in comparative figures [3]. The P388 activity of curromycin A is therefore best regarded as a class-level property of oxazolomycins rather than a unique differentiator. Users procuring curromycin A for P388 studies should independently verify the effective concentration in their own assay system given the conflicting literature values.

Leukemia P388 Cytotoxicity

Antibacterial Activity vs. Curromycin B

Curromycin A and curromycin B exhibit essentially identical antibacterial potency across a panel of Gram-positive and Gram-negative strains. The minimum inhibitory concentration (MIC) for both compounds is 6.3 µg/mL against *Agrobacterium tumefaciens* IFO 13263 and 3.9 µg/mL against *Bacillus subtilis* IAM 1026 [1]. Against *Staphylococcus aureus* FDA 209P, both compounds produce an inhibition zone of approximately 20–21.5 mm at 2.5 µL/mL [1]. The antibacterial profile of curromycin A is indistinguishable from curromycin B; therefore, for pure antimicrobial applications, the two compounds are functionally interchangeable.

Antibacterial MIC Gram-positive

Curromycin A Key Applications


Gastric Carcinoma Lead Discovery

The 22 pM IC50 of curromycin A against MKN45 gastric carcinoma cells [1] supports its deployment as a low-nanogram-range lead compound in high-throughput screening of gastric cancer models. This potency reduces the mass of compound required per well, enabling extensive dose-response profiling even with limited supply.

GRP78 Chemical Probe Development

With a 6.0 nM IC50 for GRP78 inhibition [1]—283-fold more potent than neocurromycin A [2]—curromycin A is ideally suited as a chemical probe to dissect the unfolded protein response (UPR) and validate GRP78 as a therapeutic target in oncology. Its single-digit nanomolar activity minimizes the confounding effects of off-pathway cellular stress.

HIV Antiviral Screening

Curromycin A's 9.1 nM IC50 against HIV replication [1]—over 3,200-fold more potent than curromycin B—makes it the preferred oxazolomycin-class compound for antiviral screening programs where compound scarcity demands maximal potency per milligram. Its activity is not mediated by reverse transcriptase inhibition, offering a mechanistically distinct starting point for antiviral lead optimization.

Synthetic Methodology Development

The unresolved complete stereochemistry and absence of a total synthesis [1] position curromycin A as an attractive yet challenging target for novel synthetic methodology development. The spiro-β-lactone-γ-lactam core offers a platform for investigating stereoselective organocascade reactions and for validating pharmacophore-directed retrosynthesis strategies that incorporate proteomic probe functionality.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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